molecular formula C13H11ClN2O B1597237 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide CAS No. 680217-41-8

2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide

Cat. No. B1597237
M. Wt: 246.69 g/mol
InChI Key: MHOVCNNBEVBVLD-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a pyridine derivative that has been shown to have potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Scientific research applications

Synthesis and Material Science Applications

One primary area of application for 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide is in the synthesis of novel compounds and materials. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides showcases the compound's role in creating derivatives with potential applications in material science and pharmaceuticals (Pan Qing-cai, 2011). Similarly, the development of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine demonstrates its utility in creating high-performance polymers with excellent thermal stability and mechanical properties (Chin-Ping Yang & Jiun-Hung Lin, 1995).

Anticonvulsant Enaminones Study

In the study of anticonvulsant enaminones, the compound's derivatives have been analyzed for their crystal structures and hydrogen bonding, offering insights into their potential therapeutic applications. This research contributes to understanding the compound's role in developing new anticonvulsant drugs (M. Kubicki, H. Bassyouni, & P. W. Codding, 2000).

Organic Synthesis and Chemical Properties

Further, its involvement in the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents underlines the compound's significance in medicinal chemistry research. This work explores its reactivity and application in creating compounds with central nervous system activity (Asha B. Thomas et al., 2016).

Polymer Science

Additionally, the compound has found applications in polymer science, as indicated by the synthesis of soluble, curable, and thermally stable aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups. This research highlights its utility in developing novel polymeric materials with enhanced thermal stability and solubility (L. Ravikumar & R. Saravanan, 2012).

Optimization of Synthetic Procedures

Furthermore, research into optimizing the synthesis of related compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, underscores the ongoing efforts to refine and enhance the synthesis procedures for compounds within this chemical class, thus broadening their potential applications (Yang-Heon Song, 2007).

properties

IUPAC Name

2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-2-4-11(5-3-9)16-13(17)10-6-7-15-12(14)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVCNNBEVBVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384161
Record name 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide

CAS RN

680217-41-8
Record name 2-Chloro-N-(4-methylphenyl)-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680217-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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